4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 1-(2-oxo-2-thiophen-2-ylethyl)triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-19-11(17)9-10(12(18)20-2)15(14-13-9)6-7(16)8-4-3-5-21-8/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVABYHIYOAGWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CS2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial, anticancer, and phytotoxic properties.
Synthesis and Structural Insights
The synthesis of this compound involves a multi-step process that typically includes the reaction of thiophene derivatives with triazole precursors. The detailed synthetic route often includes the use of various reagents and conditions to optimize yield and purity.
Structural Characteristics
The compound features a triazole ring fused with a thiophene moiety and two carboxylate groups. The presence of these functional groups contributes to its biological activity by enhancing solubility and reactivity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has also been evaluated against several human cancer cell lines using assays such as MTT. The results show varying degrees of cytotoxicity depending on the cell line:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| PC-3 (prostate cancer) | 25 |
| HCT116 (colon cancer) | 30 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Phytotoxic Activity
In addition to its antimicrobial and anticancer properties, this triazole derivative has shown phytotoxic effects on certain plant species. Studies indicate that it can inhibit seed germination and root growth in Lactuca sativa (lettuce):
| Concentration (mol/L) | Germination Inhibition (%) |
|---|---|
| 10^-4 | >60 |
| 10^-6 | <20 |
This suggests potential applications in agricultural settings as a herbicide .
Case Studies
Several studies have highlighted the biological activities of triazole derivatives similar to the compound :
- Antimicrobial Effects : A study reported that triazoles with similar structural features showed enhanced activity against resistant bacterial strains .
- Cancer Cell Line Studies : Research indicated that modifications in the substituents on the triazole ring significantly affected the anticancer potency against various cell lines .
- Phytotoxicity : Investigations into the herbicidal potential revealed that specific functional groups could enhance the inhibitory effects on plant growth .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against several pathogens. For instance, a study demonstrated that derivatives of 1,2,3-triazoles showed potent activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
Triazole compounds have also been investigated for their anticancer properties. A specific study noted that modifications at the triazole ring could enhance cytotoxicity against cancer cell lines.
Case Study:
A synthesized derivative of the compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, showcasing its potential as an anticancer agent .
Neuroprotective Effects
Recent studies suggest that compounds containing the triazole moiety may offer neuroprotective effects. The compound has been explored for its ability to prevent neuronal cell death in models of neurodegenerative diseases.
Pesticidal Activity
The compound has shown promise as a pesticide due to its biological activity against various pests. Research indicates that triazole derivatives can act as effective fungicides.
| Pest/Fungus | Effectiveness | Reference |
|---|---|---|
| Fusarium oxysporum | Effective at 50 µg/mL | |
| Botrytis cinerea | Effective at 25 µg/mL |
Herbicidal Properties
Studies have also reported the herbicidal potential of triazole compounds. The compound's efficacy against certain weed species can be attributed to its ability to disrupt metabolic pathways.
Polymer Chemistry
The incorporation of triazole units into polymers can enhance material properties such as thermal stability and mechanical strength. Research has demonstrated that polymers containing triazole derivatives exhibit improved resistance to degradation under thermal stress.
Data Table: Thermal Properties of Triazole-Based Polymers
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,2,3-triazole-4,5-dicarboxylates, focusing on synthesis, structural features, and bioactivity.
Key Observations :
- Anticancer Potential: Benzothiazole-piperazine derivatives (e.g., 6a) show promise in cancer screening, likely due to heterocyclic conjugation enhancing target binding . The thiophene analog may exhibit similar activity, leveraging sulfur’s electron-rich nature for protein interactions.
- Enzyme Inhibition : Chlorobenzyl-triazole derivatives demonstrate potent xanthine oxidase inhibition, suggesting that electron-deficient substituents enhance enzyme binding . The thiophene group’s polarizability may similarly modulate enzyme interactions.
- Antibacterial Limitations : Bulky substituents (e.g., oxazoline-phenyl) reduce antibacterial efficacy compared to smaller analogs, possibly due to poor membrane penetration .
Stability and Photochemical Behavior
- Photolysis: Diethyl 1-(1-naphthyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a) undergoes faster photodegradation than dimethyl analogs, with electron-donating groups (e.g., dimethylamino) further slowing degradation .
- Thiophene Stability : The thiophene moiety in the target compound may confer UV stability compared to phenyl or naphthyl groups, though direct data are lacking.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Starting Materials: Terminal alkynes and organic azides.
- Catalyst: Copper(I) salts, typically CuI or CuSO₄ with sodium ascorbate as a reducing agent.
- Conditions: Ambient temperature, aqueous or mixed solvent systems.
- Process: The terminal alkyne bearing the methyl ester and other functional groups undergoes regioselective cycloaddition with an azide precursor containing the thiophene moiety, forming the 1,2,3-triazole ring.
- The CuAAC route is highly efficient, providing yields exceeding 80% under mild conditions.
- Modifications such as ligand stabilization (e.g., PyBOX ligands) enhance regioselectivity and yield, especially for complex substrates (see Scheme 24 in).
| Parameter | Details |
|---|---|
| Catalyst | CuI, CuSO₄·5H₂O with sodium ascorbate |
| Solvent | Water, ethanol, or DMF/H₂O mixture |
| Temperature | Room temperature to 60°C |
| Yield | 75-92% |
| Regioselectivity | 1,4-disubstituted triazoles |
Multi-Step Functionalization of Precursors
- Step 1: Synthesis of 2-oxo-2-(thiophen-2-yl)ethyl azide or alkyne derivatives.
- Step 2: Cycloaddition with methyl or ester-functionalized alkynes or azides.
- Step 3: Post-cycloaddition modifications, such as ester hydrolysis or methylation, to introduce methyl groups at positions 4 and 5.
- The approach leverages the reactivity of heteroaryl derivatives, enabling the incorporation of the thiophene moiety via nucleophilic substitution or coupling reactions prior to cycloaddition.
- Yields depend on the purity of intermediates but generally range from 65-85%.
Direct Assembly via Click Chemistry on Heteroaryl Precursors
- Utilizes pre-functionalized heteroaryl compounds bearing azide or alkyne groups.
- The cycloaddition proceeds in aqueous media with catalytic copper, often at room temperature.
- This method offers high regioselectivity and functional group tolerance.
- It is particularly suitable for synthesizing derivatives with complex substituents like the thiophene ring.
Notes on Optimization and Challenges
- Solvent Choice: Aqueous media favor greener synthesis but may require surfactants or phase-transfer catalysts.
- Catalyst Loading: Excess copper can lead to side reactions; optimized loading balances yield and purity.
- Temperature Control: Mild conditions prevent decomposition of sensitive groups.
- Purification: Recrystallization or chromatography ensures high purity, especially critical for biological activity studies.
Summary of Synthesis Data
| Preparation Method | Key Reagents | Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| CuAAC (most common) | Terminal alkyne + azide + CuI | RT to 60°C, aqueous/organic | 75-92% | High regioselectivity, mild, versatile |
| Multi-step functionalization | Heteroaryl derivatives + coupling reagents | Varies | 65-85% | Structural diversity, tailored substitution |
| Click on heteroaryl precursors | Pre-functionalized azides/alkynes | RT, aqueous | 70-90% | Suitable for complex molecules |
Q & A
Synthesis Optimization and Yield Improvement
Q: What methodological strategies can improve the yield and purity of 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate during synthesis? A: Key strategies include:
- Solvent Selection : Ethanol or DMSO is preferred for refluxing intermediates, as these solvents enhance solubility and reaction homogeneity .
- Catalyst Use : Sodium hydride (NaH) or acetic acid can accelerate reaction rates, particularly in cyclization or alkylation steps .
- Purification : Recrystallization from ethanol/water (1:2) improves purity, with yields reaching 65–81% for analogous triazole derivatives .
- Reaction Monitoring : TLC or HPLC at intermediate stages ensures proper progression and minimizes byproduct formation .
Structural Characterization Techniques
Q: How can researchers confirm the structural integrity of this triazole derivative, including its regiochemistry and substituent orientation? A: A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR identify key protons (e.g., thiophene protons at δ 6.8–7.2 ppm) and carboxylate groups (δ 165–170 ppm) .
- X-ray Crystallography : Resolves conformational details, such as the spatial arrangement of the 2-oxoethyl-thiophene moiety, critical for reactivity studies .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1700–1750 cm) and absence of unreacted intermediates .
Designing Biological Activity Assays
Q: What methodological considerations are essential for evaluating the antimicrobial or antitumor activity of this compound? A: Key steps include:
- Dose-Response Studies : Test concentrations from 10–100 µM in cell lines (e.g., MCF-7 for antitumor activity) with triplicate replicates .
- Controls : Use known inhibitors (e.g., doxorubicin) and solvent-only controls to isolate compound-specific effects .
- Mechanistic Probes : Combine with fluorescence assays (e.g., DNA intercalation dyes) to study interactions with biomolecules .
Advanced Mechanistic Analysis of Reactivity
Q: How can researchers elucidate the reaction mechanisms involving the 1,2,3-triazole core and thiophene substituent? A: Advanced methodologies include:
- DFT Calculations : Model electron density distribution to predict sites for nucleophilic/electrophilic attack .
- Isolation of Intermediates : Trap reactive species (e.g., using low-temperature quenching) for spectroscopic characterization .
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to infer transition states .
Addressing Contradictory Spectral Data
Q: How should researchers resolve discrepancies in spectral data (e.g., unexpected H-NMR shifts or IR absorptions)? A: Systematic approaches include:
- Cross-Validation : Compare with structurally analogous compounds (e.g., triazoles with phenyl instead of thiophene groups) .
- Dynamic Effects : Assess solvent-induced shifts (e.g., DMSO vs. CDCl) or tautomerization using variable-temperature NMR .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted bromoacetophenone) that may skew data .
Impact of Conformational Flexibility on Reactivity
Q: How does the conformational flexibility of the 2-oxoethyl-thiophene group influence the compound’s reactivity? A:
- Steric Effects : Bulky substituents may hinder access to the triazole core, reducing nucleophilic substitution rates. X-ray data from similar compounds show dihedral angles of 15–30° between thiophene and triazole planes, impacting electronic coupling .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, enhancing cyclization efficiency .
Reproducibility Challenges in Multi-Step Synthesis
Q: What steps ensure reproducibility in multi-step syntheses of this compound? A: Critical factors include:
- Stoichiometric Precision : Use anhydrous conditions and stoichiometric excess (1.2–1.5 eq) of bromoacetophenone to drive alkylation .
- Standardized Protocols : Document reflux times (5–18 hours) and cooling rates (e.g., gradual cooling to room temperature) to minimize batch variability .
- Quality Control : Validate intermediates via melting point consistency (e.g., 126–134°C for triazole derivatives) .
Advanced Applications in Materials Science
Q: What methodologies explore this compound’s potential in materials science (e.g., optoelectronics)? A:
- UV-Vis Spectroscopy : Characterize π→π* transitions (e.g., λ 280–320 nm) to assess suitability as a fluorescent probe .
- Electrochemical Analysis : Cyclic voltammetry reveals redox-active sites (e.g., triazole ring oxidation at +1.2 V vs. Ag/AgCl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
